![molecular formula C12H15NO2 B13199660 4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13199660.png)
4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is a chemical compound characterized by a benzaldehyde group attached to a pyrrolidine ring with a hydroxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[3-(Carboxymethyl)pyrrolidin-1-yl]benzaldehyde.
Reduction: 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Uniqueness
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde is unique due to its specific structural features, such as the combination of a benzaldehyde group with a pyrrolidine ring and a hydroxymethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-1-3-12(4-2-10)13-6-5-11(7-13)9-15/h1-4,8,11,15H,5-7,9H2 |
Clave InChI |
FZTAWFYSULHSCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CO)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


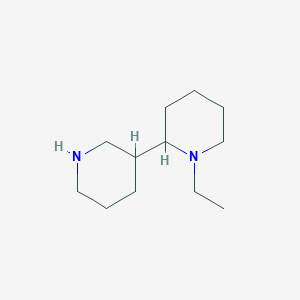
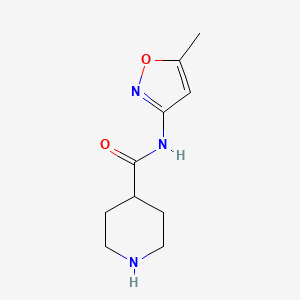
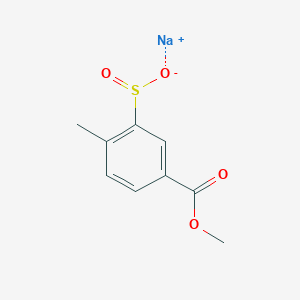
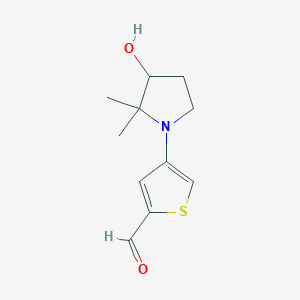
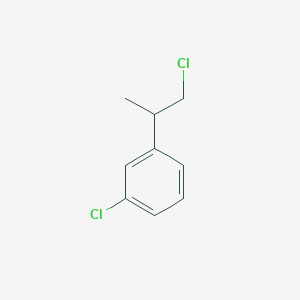
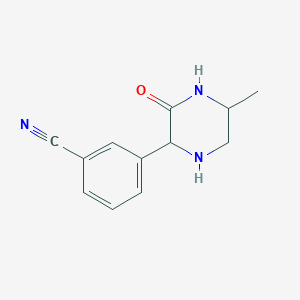
![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B13199633.png)
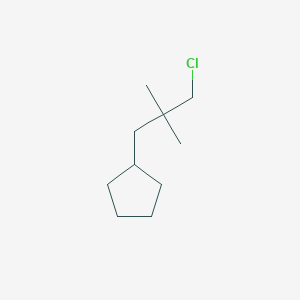
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B13199640.png)
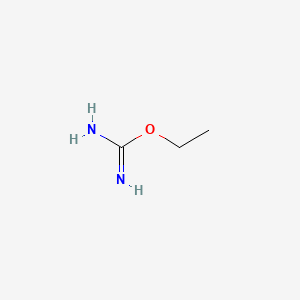
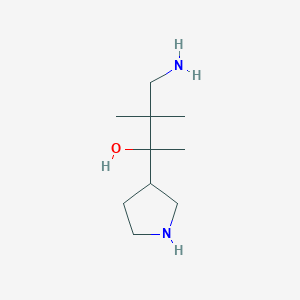
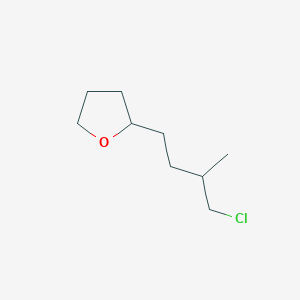
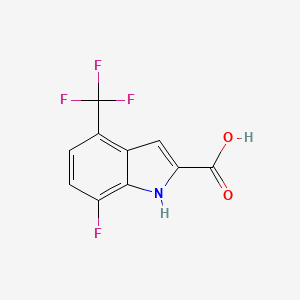
![1-[(Benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13199663.png)
